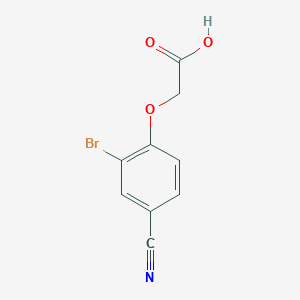

2-(2-Bromo-4-cyanophenoxy)acetic acid

Description

2-(2-Bromo-4-cyanophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative characterized by a bromine atom at the ortho position and a cyano group at the para position on the aromatic ring. Its molecular formula is C₉H₅BrN₂O₃, with a molecular weight of 285.06 g/mol. The compound features a phenoxyacetic acid backbone, where the acetic acid moiety is linked to the aromatic ring via an ether oxygen.

Synthesis: While direct evidence for its synthesis is absent in the provided data, analogous compounds (e.g., 2-(4-bromo-2-chlorophenoxy)acetic acid ) are typically synthesized via Williamson ether synthesis, involving the reaction of 2-bromo-4-cyanophenol with chloroacetic acid under basic conditions.

Applications: Phenoxyacetic acids are intermediates in pharmaceutical and agrochemical synthesis. The cyano group enhances reactivity, making the compound valuable for further functionalization, such as in the synthesis of heterocycles or bioactive molecules .

Properties

Molecular Formula |

C9H6BrNO3 |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

2-(2-bromo-4-cyanophenoxy)acetic acid |

InChI |

InChI=1S/C9H6BrNO3/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3H,5H2,(H,12,13) |

InChI Key |

QBISRFMWUNGCDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)Br)OCC(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares substituent effects and electronic properties of 2-(2-bromo-4-cyanophenoxy)acetic acid with similar phenoxyacetic acids:

Key Observations :

- Cyano Group: The para-cyano group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the acetic acid moiety compared to chloro or bromo substituents alone. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .

- Phenoxy Linkage: The ether oxygen in phenoxyacetic acids (vs. direct phenyl-acetic acid linkage) reduces electron density on the aromatic ring, further increasing acidity compared to non-phenoxy analogs .

Physical and Chemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

- Acidity: The cyano group’s strong electron-withdrawing nature lowers the pKa of the acetic acid group compared to methoxy (EDG) or chloro (mild EWG) substituents .

- Crystal Packing: Analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds . The target compound likely exhibits similar behavior but with altered bond angles due to steric effects from ortho-bromo and para-cyano groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.